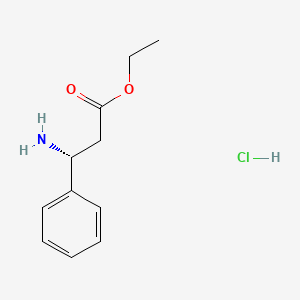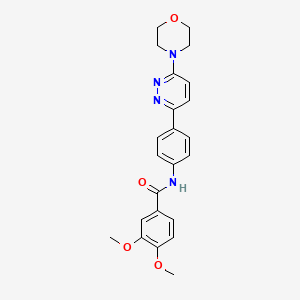
3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as MPBD, is a chemical compound that has been the subject of scientific research in recent years. MPBD is a potent and selective inhibitor of the protein tyrosine kinase 2 (PTK2) enzyme, which is involved in cellular signaling pathways that regulate cell growth, differentiation, and migration.
Scientific Research Applications
Synthesis and Chemical Modification
The compound 3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, due to its complex structure, is involved in synthetic routes aimed at creating various pharmacologically active molecules. For instance, a study outlines an efficient synthesis of latifine dimethyl ether, showcasing the versatility of dimethoxybenzamide derivatives in synthetic organic chemistry (Gore & Narasimhan, 1988). Another research effort describes the synthesis, characterization, and antimicrobial evaluation of compounds derived from similar structural frameworks, emphasizing the antimicrobial potential of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities
Some derivatives of benzamides have been studied for their biological activities, particularly against mosquitoes and non-target organisms. This research highlights the specificity and potential environmental safety of using benzamide derivatives in biological control (Schaefer, Miura, & Wilder, 1981). Moreover, novel compounds incorporating the benzamide scaffold have shown promise as anti-inflammatory and analgesic agents, underlining the therapeutic significance of these chemical entities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystal Structure and Docking Studies
The crystal structure and biological activity of specific benzamide derivatives, like the 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been explored to understand their interaction with cancer cell lines, providing insights into their potential use in cancer treatment (Lu et al., 2017).
Targeting Cancer Stem Cells
Research into benzamide derivatives has also extended into the realm of targeting cancer stem cells, with some compounds demonstrating significant anti-proliferative effects and potential for use in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
properties
IUPAC Name |
3,4-dimethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-29-20-9-5-17(15-21(20)30-2)23(28)24-18-6-3-16(4-7-18)19-8-10-22(26-25-19)27-11-13-31-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYQXTNKWHBOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2578254.png)
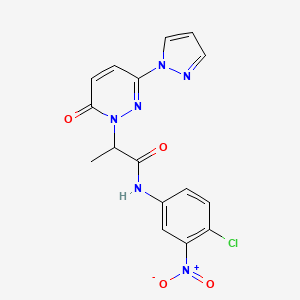
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2578256.png)
![Ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2578260.png)
![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide](/img/structure/B2578262.png)
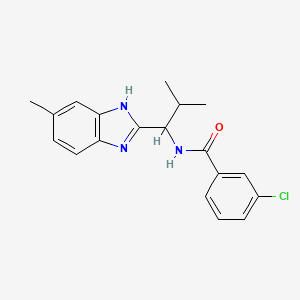

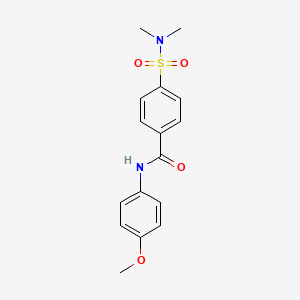
![N5-(3-chloro-4-methoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2578269.png)
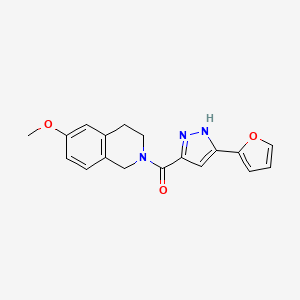
![[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl] acetate](/img/structure/B2578272.png)

